molecular formula C7H13NO3 B3231009 (R)-6,6-Dimethylmorpholine-3-carboxylic acid CAS No. 1313479-60-5

(R)-6,6-Dimethylmorpholine-3-carboxylic acid

Cat. No.: B3231009
CAS No.: 1313479-60-5
M. Wt: 159.18
InChI Key: GNGXTWQIBWAVCJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a chiral morpholine derivative of interest in organic and medicinal chemistry research. This compound serves as a versatile chiral building block for the synthesis of more complex molecules . The morpholine core, a common motif in pharmaceuticals, is functionalized with a carboxylic acid group, making it a valuable precursor for further chemical modification, particularly through amide bond formation . Its defined stereochemistry at the 3-position is critical for researchers exploring structure-activity relationships in drug discovery projects, where the R-enantiomer can impart distinct biological properties compared to its S-configured counterpart . Researchers utilize this compound in the development of potential therapeutic agents, where it can be incorporated to influence the pharmacokinetics, solubility, or target binding of new chemical entities. The carboxylic acid functional group allows for coupling with various amines and other nucleophiles, enabling its integration into larger molecular architectures . As a solid with defined physicochemical properties, it is suitable for standard laboratory handling and purification techniques. This product is intended for chemical synthesis and research applications only. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-6,6-dimethylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)4-8-5(3-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXTWQIBWAVCJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@H](CO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of R 6,6 Dimethylmorpholine 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations, making it a key handle for molecular elaboration.

Esterification and Amide Bond Formation

The carboxylic acid of (R)-6,6-dimethylmorpholine-3-carboxylic acid can be readily converted to its corresponding esters and amides, which are crucial transformations for creating derivatives with diverse properties.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, a proton transfer, and subsequent elimination of water. masterorganicchemistry.com

Alternatively, esterification can be carried out under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for acid-sensitive substrates. orgsyn.org

Amide bond formation , a cornerstone of peptide synthesis and medicinal chemistry, is another key reaction. Direct condensation of the carboxylic acid with an amine is generally not efficient and requires high temperatures. rsc.org Therefore, activating the carboxylic acid is a common strategy. bath.ac.uk This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride. msu.eduucl.ac.uk

Common coupling reagents used for amide bond formation include carbodiimides (e.g., EDC) and triazole-based reagents (e.g., HATU). ucl.ac.uk These reagents facilitate the reaction under mild conditions, yielding the desired amide with high efficiency. bath.ac.uk The choice of coupling reagent and reaction conditions can be critical to avoid side reactions and racemization, especially when dealing with chiral amines or carboxylic acids.

Table 1: Representative Reagents for Esterification and Amide Bond Formation

TransformationReagent/CatalystConditionsByproduct(s)
EsterificationAlcohol, H₂SO₄ (catalyst)Heat, often with water removalWater
EsterificationAlcohol, DCC, DMAPRoom temperatureDicyclohexylurea
Amide FormationAmine, EDC, HOBtRoom temperatureEDC-urea byproduct
Amide FormationAmine, HATU, DIPEARoom temperatureHexafluorophosphate salts

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be reduced to a primary alcohol, providing a different functional group for further chemical modifications. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. youtube.com The reaction proceeds through the formation of an aluminum-carboxylate complex, which is then reduced to the primary alcohol upon acidic workup. youtube.comquimicaorganica.org

The resulting primary alcohol, (R)-(6,6-dimethylmorpholin-3-yl)methanol, can then be further derivatized. For instance, it can undergo oxidation to form the corresponding aldehyde, or it can be converted to alkyl halides, ethers, or esters through standard synthetic protocols.

Activation and Coupling Reactions

Beyond ester and amide formation, the activation of the carboxylic acid enables various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride allows for Friedel-Crafts acylation reactions with aromatic compounds. msu.edu

Decarboxylative coupling reactions have emerged as powerful methods for forming new bonds. rsc.org In these reactions, the carboxylic acid is removed as carbon dioxide, and the remaining fragment is coupled with a reaction partner. wikipedia.org While specific examples with this compound are not prevalent in the literature, the general principles suggest its potential application in such transformations, for example, in palladium-catalyzed cross-coupling reactions. rsc.org

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as CO₂, is a reaction that typically requires specific structural features, such as a β-carbonyl group, to proceed under mild conditions. masterorganicchemistry.comkhanacademy.org For a simple carboxylic acid like this compound, direct thermal decarboxylation is generally difficult and requires harsh conditions. youtube.com

However, oxidative decarboxylation methods, such as the Barton decarboxylation, can be employed to convert the carboxylic acid into a radical intermediate, which can then be trapped to form a new derivative. wikipedia.org

Transformations Involving the Morpholine (B109124) Ring Nitrogen

The secondary amine in the morpholine ring is a nucleophilic center that readily participates in various reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the morpholine derivative with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The presence of a base is often required to neutralize the hydrogen halide byproduct. Reductive amination, reacting with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-Acylation is the introduction of an acyl group onto the nitrogen atom, forming an amide. This is typically accomplished by reacting the morpholine derivative with an acyl chloride or an acid anhydride. rsc.org The reaction is generally facile due to the high nucleophilicity of the nitrogen and the high electrophilicity of the acylating agent. This transformation is important for the synthesis of various derivatives and for protecting the nitrogen during other chemical manipulations. The resulting N-acyl derivative can be seen in related structures such as (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, where a tert-butoxycarbonyl (Boc) group is attached to the nitrogen. sigmaaldrich.com

Table 2: Common N-Alkylation and N-Acylation Reactions

TransformationReagentConditionsProduct Type
N-AlkylationAlkyl Halide, BaseVariesTertiary Amine
N-AlkylationAldehyde/Ketone, Reducing AgentVariesTertiary Amine
N-AcylationAcyl Chloride, BaseRoom temperatureAmide
N-AcylationAcid AnhydrideRoom temperatureAmide

Ring Functionalization via Nitrogen

The secondary amine nitrogen within the morpholine ring is a key site for chemical modification due to its nucleophilic character. Functionalization at this position allows for the introduction of a wide array of substituents, significantly altering the molecule's properties. Common transformations include N-alkylation and N-acylation. For these reactions to proceed efficiently, the carboxylic acid group often requires protection, typically as an ester, to prevent unwanted side reactions such as intramolecular salt formation or reaction with the reagents.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. The morpholine nitrogen can attack an electrophilic carbon, such as that in an alkyl halide, via a nucleophilic substitution reaction. Another method involves reductive amination with aldehydes or ketones. Gas-solid phase N-alkylation of the parent morpholine ring with various alcohols has also been demonstrated using catalysts like CuO–NiO/γ–Al2O3, achieving high conversion and selectivity, particularly with low-carbon primary alcohols. researchgate.net While specific studies on this compound are not detailed, these general principles are applicable. researchgate.nettcichemicals.com

N-Acylation: The introduction of an acyl group to the nitrogen atom forms a stable amide linkage. This is typically achieved by reacting the morpholine derivative with highly reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the liberated acid. researchgate.netmsu.edu This transformation is fundamental in peptide synthesis and for creating complex molecular scaffolds.

The table below summarizes these key functionalization reactions at the nitrogen atom.

Reaction TypeReagentsFunctional Group IntroducedProduct Class
N-Alkylation Alkyl Halides (R-X)Alkyl (R)Tertiary Amine
Alcohols (R-OH) + CatalystAlkyl (R)Tertiary Amine
Aldehyde/Ketone + Reducing AgentAlkyl (R)Tertiary Amine
N-Acylation Acyl Chlorides (RCOCl)Acyl (RCO)Amide
Acid Anhydrides ((RCO)₂O)Acyl (RCO)Amide

Mechanistic Studies of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this compound are not extensively documented, the pathways for its key transformations can be inferred from well-established principles of organic chemistry.

Mechanism of N-Alkylation (with Alkyl Halides): The N-alkylation of the morpholine nitrogen with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.

Transition State: A single transition state is formed where the N-C bond is partially formed and the C-Halogen bond is partially broken.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of a protonated tertiary amine (an ammonium (B1175870) salt).

Deprotonation: A base removes the proton from the nitrogen to yield the final, neutral N-alkylated tertiary amine product.

Mechanism of N-Acylation (with Acyl Chlorides): The reaction of the morpholine nitrogen with an acyl chloride is a classic example of nucleophilic acyl substitution. openstax.org

Nucleophilic Attack: The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom.

Tetrahedral Intermediate: A tetrahedral intermediate is formed, which contains a negatively charged oxygen and a positively charged nitrogen.

Collapse of Intermediate: The intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond.

Leaving Group Expulsion: Simultaneously, the chloride ion is expelled as a good leaving group.

Deprotonation: A base (which can be another molecule of the morpholine) removes the proton from the nitrogen to give the final, neutral N-acyl morpholine (an amide).

In both mechanisms, the presence of the carboxylic acid can add complexity. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which is generally less reactive and can alter the solubility of the molecule. Under acidic conditions, the nitrogen atom can be protonated, diminishing its nucleophilicity. msu.edu For these reasons, protection of the carboxylic acid as an ester is a common strategy to ensure clean and efficient N-functionalization.

Stereochemical Analysis and Control

Determination of Absolute Configuration

Another powerful technique for determining the absolute configuration is through chiral resolution using a chiral resolving agent of a known absolute configuration. wikipedia.org By forming diastereomeric salts or derivatives, it is possible to separate them and, through subsequent chemical transformations, elucidate the absolute configuration of the original enantiomer. wikipedia.org

Table 1: Common Methods for Absolute Configuration Determination

Method Description Applicability to (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Single-Crystal X-ray Crystallography Provides a definitive 3D structure of a molecule in its crystalline state, allowing for direct assignment of stereochemistry. Highly applicable, though specific data for this compound is not currently published.
Chiral Resolution with a Known Standard Formation of diastereomers with a chiral agent of known configuration allows for the indirect determination of the unknown stereocenter. wikipedia.org A feasible method, particularly if crystallization for X-ray analysis is challenging.

| Vibrational Circular Dichroism (VCD) | A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Can be used to determine the absolute configuration in solution by comparing experimental spectra with theoretical calculations. |

Enantiomeric Purity Assessment Techniques

Ensuring the enantiomeric purity of this compound is critical, as the presence of its (S)-enantiomer could lead to different biological effects. The most common and reliable method for assessing enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC). unimi.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

While a specific chiral HPLC method for this compound has not been detailed in the reviewed literature, methods for the chiral separation of other carboxylic acids and morpholine (B109124) derivatives are well-established. beilstein-journals.orgnih.gov The selection of the appropriate chiral stationary phase is crucial for achieving good separation.

Another approach for determining enantiomeric purity involves the use of chiral derivatizing agents to form diastereomers, which can then be separated and quantified using standard achiral chromatography or NMR spectroscopy. unimi.it

Table 2: Techniques for Enantiomeric Purity Assessment

Technique Principle Typical Data Output
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase. unimi.it Chromatogram with two separated peaks corresponding to each enantiomer, allowing for the calculation of enantiomeric excess (% ee).
Chiral Gas Chromatography (GC) Similar to chiral HPLC but for volatile compounds, using a chiral stationary phase. Chromatogram showing separated enantiomeric peaks.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, inducing chemical shift differences between the enantiomers in the NMR spectrum. NMR spectrum with distinct signals for each enantiomer, allowing for integration and determination of the enantiomeric ratio.

| Capillary Electrophoresis (CE) with Chiral Selectors | Enantiomers are separated in a capillary due to their different mobilities in the presence of a chiral selector in the buffer. | Electropherogram showing the separation of enantiomers. |

Diastereomeric Ratio Determination

In syntheses involving the creation of a second stereocenter in a molecule that already contains one, diastereomers are formed. For instance, if this compound were to undergo a reaction at a different position that creates a new stereocenter, a mixture of diastereomers would be produced. The ratio of these diastereomers, known as the diastereomeric ratio (d.r.), is a measure of the stereoselectivity of the reaction.

The determination of the diastereomeric ratio is typically more straightforward than for enantiomers, as diastereomers have different physical and chemical properties. Common analytical techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the diastereomeric ratio. The different spatial arrangement of atoms in diastereomers often leads to distinct chemical shifts for corresponding nuclei, allowing for their integration and the calculation of the ratio.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Diastereomers can often be separated on standard achiral stationary phases due to their different physical properties, allowing for their quantification.

In the context of synthesizing substituted morpholine-3-carboxylic acids, diastereoselective methods have been developed to control the formation of specific diastereomers. nih.gov

Table 3: Methods for Diastereomeric Ratio Determination

Method Principle Example Application
¹H NMR Spectroscopy Diastereomers exhibit different chemical shifts for corresponding protons. Integration of distinct proton signals to determine the relative amounts of each diastereomer.
¹³C NMR Spectroscopy Diastereomers show separate signals for corresponding carbon atoms. Comparison of the intensities of distinct carbon signals.

| Achiral HPLC/GC | Diastereomers have different retention times on a non-chiral column. | Quantification of the area under the curve for each separated diastereomeric peak. |

Retention and Inversion of Configuration During Transformations

Chemical transformations involving the stereocenter of this compound can proceed with either retention or inversion of the configuration. The stereochemical outcome depends on the reaction mechanism.

Retention of Configuration: The spatial arrangement of the substituents around the chiral center remains the same after the reaction. This is common in reactions where the chiral center is not directly involved in bond-breaking or bond-forming events, or in reactions that proceed through a mechanism that preserves the stereochemistry, such as some nucleophilic substitutions with double inversion.

Inversion of Configuration: The spatial arrangement of the substituents around the chiral center is inverted, leading to the formation of the (S)-enantiomer. A classic example is the Sₙ2 reaction, which proceeds with a backside attack of the nucleophile, resulting in an inversion of the stereocenter.

While specific studies on the retention and inversion of configuration for this compound are not detailed in the available literature, the principles of stereospecific reactions are well-understood and would apply to this molecule. unimi.it For instance, a nucleophilic substitution at the C3 position could potentially proceed with inversion of configuration, transforming the (R)-enantiomer into the (S)-enantiomer. The stereochemical outcome of any transformation would need to be carefully analyzed using the techniques described in the preceding sections.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Applications in Asymmetric Organic Synthesis

As Chiral Building Blocks in Complex Molecule Construction

The enantiopure nature of (R)-6,6-Dimethylmorpholine-3-carboxylic acid makes it a valuable chiral synthon for the synthesis of complex molecular targets. The inherent stereochemistry at the C3 position can be transferred to new stereogenic centers during a synthetic sequence. The morpholine (B109124) ring can serve as a core scaffold, with the carboxylic acid and the secondary amine functionalities providing handles for further chemical modifications.

For instance, the carboxylic acid can be transformed into esters, amides, or alcohols, while the nitrogen atom can undergo N-alkylation or N-acylation, allowing for the introduction of diverse substituents. These modifications can lead to the construction of larger, more complex molecules with defined three-dimensional structures. Although specific examples of natural product or drug synthesis utilizing this compound as a key building block are not readily found in the literature, its potential is analogous to other chiral cyclic amino acid derivatives that have been successfully employed in the synthesis of pharmaceuticals and other biologically active compounds.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

Functional GroupPotential ReactionResulting Functionality
Carboxylic AcidEsterificationEster
Amide CouplingAmide
ReductionPrimary Alcohol
Secondary AmineN-AlkylationTertiary Amine
N-AcylationAmide
N-ArylationN-Aryl Amine

Integration into Peptidomimetic and Foldamer Architectures

The constrained cyclic structure of this compound makes it an excellent candidate for incorporation into peptidomimetics and foldamers. Peptidomimetics are molecules that mimic the structure and function of peptides, while foldamers are artificial oligomers that adopt well-defined secondary structures.

By replacing a natural amino acid with this constrained morpholine derivative in a peptide sequence, it is possible to induce specific turns or folds, thereby stabilizing a desired conformation. This is a crucial strategy in drug design to enhance binding affinity to biological targets and improve metabolic stability. The gem-dimethyl substitution at the C6 position further restricts conformational flexibility, which can be advantageous in designing highly pre-organized structures.

In the context of foldamers, the iterative coupling of this compound units, or its combination with other synthetic building blocks, could lead to the formation of novel helical or sheet-like structures. The defined stereochemistry and rigid backbone of the morpholine ring would play a key role in directing the folding process. While specific studies detailing the integration of this particular compound into peptidomimetic or foldamer backbones are scarce, the principles of using constrained cyclic amino acids are well-established in the field.

Utility in Scaffold-Based Chemical Design and Discovery

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various substituents are attached to create a library of related compounds. The morpholine ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds and its favorable physicochemical properties, such as improved aqueous solubility.

This compound can serve as a chiral, three-dimensional scaffold for the development of new therapeutic agents. The carboxylic acid and the secondary amine provide two orthogonal points for diversification, allowing for the systematic exploration of the chemical space around the morpholine core. By attaching different functional groups at these positions, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their interaction with a specific biological target.

The rigid nature of the scaffold ensures that the appended substituents are held in a well-defined spatial arrangement, which is critical for achieving high binding affinity and selectivity. While there is a lack of published research focusing specifically on this compound as a central scaffold in drug discovery programs, the general utility of the morpholine scaffold is widely recognized. researchgate.net

Role as Chiral Auxiliaries or Ligands in Stereoselective Processes

Chiral carboxylic acids and their derivatives are frequently used as chiral ligands in transition metal-catalyzed asymmetric reactions. snnu.edu.cnresearchgate.net The nitrogen and oxygen atoms of the morpholine ring in this compound, along with the carboxylate group, can act as coordination sites for metal ions. The chiral environment created by the ligand can then influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Potential applications include asymmetric hydrogenations, C-H functionalization, and cross-coupling reactions. snnu.edu.cn The gem-dimethyl group on the morpholine ring could provide steric hindrance that enhances enantioselectivity.

Although specific examples of this compound being used as a highly effective ligand in a particular asymmetric transformation are not prominently reported, the structural motifs present in the molecule are consistent with those of successful chiral ligands. Further research would be needed to explore its efficacy in various catalytic systems.

Table 2: Potential Metal Coordination Modes of this compound

Coordinating AtomsPotential Chelation Mode
Nitrogen and Carboxylate OxygenBidentate
Ether Oxygen and Carboxylate OxygenBidentate
Nitrogen, Ether Oxygen, and Carboxylate OxygenTridentate

Diversification Strategies for Libraries of Chiral Derivatives

The creation of chemical libraries of structurally diverse compounds is a cornerstone of modern drug discovery. This compound is an ideal starting material for the synthesis of such libraries due to its multiple points for diversification.

Combinatorial chemistry approaches, often employing solid-phase synthesis, could be utilized to rapidly generate a large number of derivatives. The carboxylic acid can be anchored to a solid support, followed by reactions on the secondary amine. Alternatively, the amine can be protected, and the carboxylic acid can be modified in solution phase.

Key diversification reactions would include:

Amide bond formation: Coupling of a wide range of amines to the carboxylic acid.

N-functionalization: Alkylation, acylation, or arylation of the morpholine nitrogen with diverse building blocks.

These strategies would allow for the systematic variation of substituents around the chiral morpholine core, creating a library of compounds that could be screened for biological activity against various targets. While a specific library based on this compound has not been detailed in the literature, the synthetic handles it possesses make it a prime candidate for such an approach.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic compounds. cymitquimica.com For (R)-6,6-Dimethylmorpholine-3-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.org Protons on carbons adjacent to the carbonyl group are also deshielded and typically resonate in the 2-3 ppm range. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and characteristically appears in the 165-185 ppm region of the spectrum. libretexts.orgpressbooks.pub

Expected NMR Data: Based on the structure of this compound, the following table outlines the predicted chemical shifts for its proton and carbon atoms.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
Carboxyl (-COOH)10.0 - 12.0165 - 185broad singlet
C3-H~3.5 - 4.5~55 - 65doublet of doublets
C2-H₂~3.0 - 4.0~45 - 55multiplet
C5-H₂~2.5 - 3.5~50 - 60multiplet
C6-(CH₃)₂~1.0 - 1.5~20 - 30two singlets
N-HVariable, broadN/Abroad singlet

Note: Predicted values are based on general principles for carboxylic acids and morpholine (B109124) derivatives. Actual values may vary depending on solvent and experimental conditions.

2D NMR and Chiral Shift Reagents: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and their attached carbons. To confirm the enantiomeric purity of the (R)-isomer, chiral shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum, allowing for the quantification of enantiomeric excess.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS): For this compound (C₇H₁₃NO₃), HRMS would be used to determine its exact mass with high precision. This allows for the unambiguous confirmation of its molecular formula, distinguishing it from other compounds with the same nominal mass.

Fragmentation Studies: In the mass spectrum, the molecule is expected to fragment in a predictable manner. A common fragmentation pathway for carboxylic acid derivatives involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org Other characteristic fragments would arise from the cleavage of the morpholine ring.

Expected Mass Spectrometry Fragments:

Fragment Proposed Structure Expected m/z
Molecular Ion [M]⁺C₇H₁₃NO₃⁺159.0895
[M-H₂O]⁺Loss of water141.0790
[M-COOH]⁺Loss of carboxyl group114.0919
Acylium IonC₆H₁₂NO⁺114.0919
[C₅H₁₀N]⁺Ring fragmentation product84.0813

Note: The m/z values are calculated for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit highly characteristic absorptions in the IR spectrum. libretexts.orgpressbooks.pub A very broad O-H stretching band is typically observed from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids. libretexts.orglibretexts.org The C=O stretching vibration of the carboxyl group gives rise to a strong absorption band between 1710 and 1760 cm⁻¹. libretexts.orgpressbooks.pub

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. kurouskilab.com While the C=O stretch in carboxylic acids is often a weaker signal in Raman spectra compared to IR, other vibrations, such as those of the C-C and C-H bonds within the morpholine ring, can provide useful structural information. spectroscopyonline.com The symmetric vibrations of the non-polar C(CH₃)₂ group are expected to be strong in the Raman spectrum.

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretch2500 - 3300 (very broad)Weak/Not prominent
C-H (Alkyl)Stretch2850 - 30002850 - 3000
C=O (Carboxylic Acid)Stretch1710 - 1760 (strong)1710 - 1760 (weak to medium)
C-N (Amine)Stretch1020 - 1250Present
C-O (Ether & Acid)Stretch1050 - 1300Present

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.comnih.gov If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its solid-state conformation, bond lengths, bond angles, and, crucially, its absolute stereochemistry at the C3 chiral center.

This analysis would confirm the (R)-configuration without the need for chemical correlation or chiral spectroscopy. Furthermore, it would reveal the details of intermolecular interactions in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, linking two molecules together in a characteristic head-to-head arrangement. researchgate.net

Chiral Chromatography (HPLC, GC) for Purity and Stereoisomer Separation

Chiral chromatography is essential for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the analytical and preparative separation of chiral carboxylic acids. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.

Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid typically needs to be derivatized to a more volatile form, such as a methyl ester. The resulting derivative can then be separated on a column with a chiral stationary phase. This method is highly sensitive and can be used for accurate determination of enantiomeric excess. The successful separation of the (R) and (S) enantiomers is critical for research in fields where stereochemistry dictates biological activity or catalytic performance.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are foundational to modern chemistry, providing a detailed description of electron distribution and molecular geometry.

The geometric and electronic structure of (R)-6,6-Dimethylmorpholine-3-carboxylic acid can be accurately modeled using Density Functional Theory (DFT) and ab initio calculations. Methods such as DFT with hybrid functionals like B3LYP or M06-2X, combined with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets, are commonly employed for such systems.

These calculations yield an optimized molecular geometry, representing the lowest energy structure. Key structural parameters, including bond lengths and angles, can be determined with high precision. For instance, the calculations would provide the precise lengths of the C=O and C-O bonds within the carboxylic acid group and the C-N and C-O bonds within the morpholine (B109124) ring. The results of such calculations are typically in good agreement with experimental data derived from techniques like X-ray crystallography. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov

Table 1: Representative Calculated Geometric Parameters for this compound (Optimized at the B3LYP/6-311++G(d,p) level)

Parameter Atom Pair Calculated Bond Length (Å)
Bond Length C=O (carboxyl) 1.215
C-O (carboxyl) 1.358
O-H (carboxyl) 0.972
C-C (carboxyl) 1.521
C-N (ring) 1.465
C-O (ring) 1.430
Bond Angle O=C-O (carboxyl) 123.5°
C-O-H (carboxyl) 107.8°
C-N-C (ring) 112.1°

Note: The data in this table is illustrative and represents typical values for similar functional groups as determined by DFT calculations.

The non-planar structure of the morpholine ring and the rotatable bond of the carboxylic acid group mean that this compound can exist in multiple conformations. The morpholine ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.netrsc.org However, boat and twist-boat conformations are also possible, though generally higher in energy. uky.edu

Conformational analysis is performed by systematically varying key dihedral angles and calculating the potential energy at each point, thereby generating a potential energy surface (PES). This analysis reveals the lowest energy conformers and the energy barriers between them. For this molecule, the primary conformational variables are the ring pucker and the orientation of the carboxylic acid group (e.g., syn vs. anti). nih.gov The chair conformation with the bulky carboxylic acid group in an equatorial position is generally expected to be the most stable conformer to minimize steric hindrance. researchgate.netyoutube.com

Table 2: Calculated Relative Energies of this compound Conformers

Conformer Carboxylic Acid Position Relative Energy (kcal/mol)
Chair Equatorial 0.00
Chair Axial 2.5 - 4.0
Twist-Boat - 5.0 - 7.0

Note: The data in this table is illustrative, based on known energetic differences for substituted cyclohexane (B81311) and morpholine systems. researchgate.net

Molecular Dynamics and Docking Simulations

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time. MD simulations model the atomic motions of the molecule, often including its interactions with a solvent.

For this compound in an aqueous environment, MD simulations can reveal the structure and dynamics of the surrounding water molecules. nih.gov These simulations show the formation of stable hydrogen bonds between the carboxylic acid group (both the carbonyl oxygen as an acceptor and the hydroxyl group as a donor) and water. acs.orgresearchgate.netfrontiersin.orgnih.gov The nitrogen and oxygen atoms of the morpholine ring also participate in hydrogen bonding with water. Analysis of these simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometries, providing a detailed picture of the molecule's hydration shell. frontiersin.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. In the context of understanding molecular interactions, docking this compound into a model receptor site can identify key non-covalent interactions. These interactions include hydrogen bonds, hydrophobic interactions from the dimethyl groups, and electrostatic interactions, which collectively determine the binding affinity and orientation.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Calculations of NMR chemical shifts are routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netmdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C chemical shifts can be predicted. nih.gov These theoretical shifts, when compared to experimental data, can help confirm the structure and assign specific resonances to each atom in the molecule. For accurate predictions, it is often necessary to perform a Boltzmann-weighted average of the chemical shifts from all significantly populated conformers. mdpi.com

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

Atom Predicted ¹³C Shift Predicted ¹H Shift
C (C=O) 175.8 -
C3 (CH-COOH) 58.2 4.1
C2 70.1 3.8 (ax), 3.5 (eq)
C5 45.5 3.1 (ax), 2.9 (eq)
C6 (C(CH₃)₂) 75.3 -
C (CH₃) 25.1, 28.4 1.2, 1.3
H (OH) - 11.5

Note: Data is illustrative, based on typical chemical shifts for similar molecular fragments. Predictions are typically scaled to match a reference compound like TMS. nih.govmdpi.com

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These calculations involve computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's vibrational modes. Key predicted frequencies for this molecule would include the strong C=O stretching vibration of the carboxylic acid (typically around 1700–1750 cm⁻¹) and the broad O-H stretching vibration (around 3000–3500 cm⁻¹). nih.govniscpr.res.inacs.orgnih.govresearchgate.net

Mechanistic Investigations of Reaction Pathways and Transition States

Computational methods are invaluable for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located. joaquinbarroso.com

A fundamental reaction for this molecule is the deprotonation of the carboxylic acid. Computational modeling can determine the acidity (pKa) by calculating the Gibbs free energy change for the dissociation reaction in a solvated model. manchester.ac.ukspectroscopyonline.com

For more complex reactions, such as oxidation at the carbon adjacent to the nitrogen, computational studies can elucidate the step-by-step mechanism. nih.govresearchgate.net This involves identifying the transition state structure for each elementary step and calculating the associated activation energy barrier. For example, in a hypothetical oxidation reaction, calculations could compare the activation barriers for hydrogen abstraction from different C-H bonds, thereby predicting the most likely site of initial reaction. Analysis of the transition state's vibrational modes confirms that it represents the correct reaction coordinate, typically characterized by a single imaginary frequency corresponding to the bond-breaking/forming process. nih.govnih.govacs.org

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.netucsb.edu It provides a guide to the molecule's charge distribution and is a powerful tool for predicting reactivity.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) highlight electron-rich areas that are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carbonyl group and the morpholine ether linkage. researchgate.netavogadro.cc Conversely, regions of positive potential (colored blue) indicate electron-poor areas, which are sites for nucleophilic attack. The most positive potential would be located around the acidic proton of the hydroxyl group, and also to a lesser extent, the proton on the morpholine nitrogen. wuxiapptec.com The MEP map thus provides a qualitative prediction of how the molecule will interact with other reagents and its preferred sites for hydrogen bonding. ucsb.eduwuxiapptec.com

Derivatives, Analogues, and Structure Property Relationships

Synthesis of Substituted (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Derivatives

The synthesis of derivatives from the parent compound primarily involves modifications at the secondary amine (N4) and the carboxylic acid (C3). These functional groups are amenable to a wide range of well-established chemical transformations.

N-Substitution Reactions: The secondary amine of the morpholine (B109124) ring is a nucleophilic center, readily undergoing alkylation and acylation reactions.

N-Alkylation: Reaction with various alkyl halides (R-X) or reductive amination with aldehydes and ketones (RCHO, RCOR') in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce a diverse range of substituents at the nitrogen atom.

N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields N-acyl derivatives (amides).

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, connecting the morpholine nitrogen to various aromatic systems.

Carboxylic Acid Modifications: The carboxyl group can be converted into several other functional groups, expanding the chemical diversity of the scaffold. libretexts.org

Esterification: Reaction with alcohols (R-OH) under acidic conditions (e.g., Fischer esterification) or using coupling agents produces the corresponding esters.

Amide Formation: Coupling the carboxylic acid with primary or secondary amines (RNH₂, R₂NH) using standard peptide coupling reagents (e.g., DCC, EDC, HATU) is a common strategy to generate a library of amide derivatives.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH), yielding (R)-6,6-dimethylmorpholin-3-yl)methanol derivatives. libretexts.org

A general approach for creating a library of derivatives often starts with protecting the carboxylic acid as an ester, performing N-substitution, and then hydrolyzing the ester to reveal the carboxylic acid or converting it to other functional groups. researchgate.netrsc.org

Table 1: Synthetic Strategies for this compound Derivatives This table is interactive. You can sort and filter the data.

Reaction Type Reagents Functional Group Modified Resulting Derivative
N-Alkylation Alkyl halide, Base Secondary Amine N-Alkylmorpholine
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ Secondary Amine N-Alkylmorpholine
N-Acylation Acyl chloride, Base Secondary Amine N-Acylmorpholine (Amide)
Amide Coupling Amine, EDC/HATU Carboxylic Acid Carboxamide
Esterification Alcohol, Acid catalyst Carboxylic Acid Ester
Reduction Lithium Aluminum Hydride Carboxylic Acid Primary Alcohol

Isotopic Labeling Strategies for Mechanistic or Analytical Purposes

Isotopic labeling is a critical tool for studying reaction mechanisms, quantifying metabolites, and in various imaging techniques. For this compound, labeling can be strategically introduced at several positions.

Labeling the Carboxyl Group: A direct and efficient method for introducing ¹³C or ¹⁴C at the carboxyl position involves a reversible decarboxylation-carboxylation reaction. imist.ma The potassium salt of the carboxylic acid can be heated in the presence of isotopically labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂), leading to the incorporation of the label into the molecule. imist.ma This method is highly effective for compounds with a carboxyl group.

Deuterium (B1214612) Labeling: Hydrogen atoms on the carbon skeleton can be replaced with deuterium (²H) to study metabolic pathways or to create "heavy" internal standards for mass spectrometry. This can be achieved by using deuterated reducing agents during synthesis or through acid/base-catalyzed exchange reactions for protons adjacent to the carbonyl group.

Labeling via Synthesis: Incorporating isotopes like ¹³C, ¹⁵N, or ³H can be accomplished by using isotopically labeled starting materials in the de novo synthesis of the morpholine ring. For instance, using a labeled amino acid precursor would result in a specifically labeled final compound. imist.ma

These labeling strategies enable detailed investigation into the fate of the molecule in biological systems and help elucidate complex chemical transformations.

Structure-Activity Relationship (SAR) Studies in Chemical Scaffold Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov For the this compound scaffold, SAR studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their effects on a specific biological target. rsc.org

The key regions for modification include:

The N4-substituent: The size, electronics, and hydrogen-bonding capacity of the group attached to the morpholine nitrogen can drastically alter binding affinity and selectivity for a biological target.

The Morpholine Ring: While substitution on the ring itself is synthetically more challenging, it can be explored to alter the scaffold's conformation and steric profile.

A hypothetical SAR study might reveal that a large, hydrophobic N-benzyl group enhances activity, while a small, polar N-methyl group diminishes it, suggesting a hydrophobic binding pocket near the nitrogen atom. mdpi.comnih.gov

Table 2: Hypothetical SAR Data for N-Substituted Derivatives This table is interactive. You can sort and filter the data.

Derivative (N-Substituent) Biological Activity (IC₅₀, nM) Key Structural Feature Implied Interaction
-H (Parent Compound) 580 Secondary Amine Baseline
-CH₃ 450 Small Alkyl Group Minor Steric/Hydrophobic
-CH₂CH₃ 320 Larger Alkyl Group Increased Hydrophobicity
-CH₂-Ph (Benzyl) 25 Aromatic Group Strong Hydrophobic/π-π Stacking
-CO-Ph (Benzoyl) 150 Amide Linkage H-Bond Acceptor, Steric Bulk

Substituents can significantly influence the chemical reactivity of the scaffold's functional groups through electronic and steric effects.

Electronic Effects: An electron-withdrawing group (EWG) attached to the nitrogen, such as an acyl group, will decrease the nucleophilicity and basicity of the nitrogen atom. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. Conversely, electron-donating groups (EDGs) like alkyl groups increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. These effects can also be transmitted through the ring to subtly influence the pKa of the carboxylic acid.

Steric Effects: Large, bulky substituents on the nitrogen can sterically hinder its ability to act as a nucleophile or to bind to a target protein. drugdesign.org Similarly, bulky groups near the carboxylic acid can impede its reaction with other molecules, such as in amide coupling or esterification.

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. The this compound scaffold has a defined yet flexible structure.

Ring Conformation: The morpholine ring typically adopts a stable chair conformation to minimize steric strain. The bulky gem-dimethyl group at the C6 position can lock the ring into a specific chair conformation or influence the equilibrium between two possible chair forms.

Carboxylic Acid Orientation: The carboxylic acid group at C3 has rotational freedom around the C3-C(OOH) bond. It can exist in different conformations, notably syn-periplanar and anti-periplanar arrangements of the C-H and O-H bonds. nih.gov The preferred conformation can be influenced by intramolecular hydrogen bonding and the solvent environment. nih.govmdpi.com

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing chiral molecules is a significant focus of modern organic chemistry. For (R)-6,6-Dimethylmorpholine-3-carboxylic acid, researchers are exploring new synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

Current research is geared towards asymmetric synthesis, which allows for the direct production of the desired enantiomer, thus avoiding the need for chiral resolution of a racemic mixture. One promising approach involves the use of chiral catalysts in key synthetic steps to control the stereochemistry. nih.gov For instance, asymmetric hydrogenation or cyclization reactions catalyzed by transition metal complexes with chiral ligands are being investigated.

Furthermore, there is a growing interest in biocatalysis, employing enzymes to carry out specific transformations with high enantioselectivity under mild reaction conditions. This approach offers a sustainable alternative to traditional chemical methods. The development of chemoenzymatic routes, which combine the advantages of both chemical and biological catalysis, is also a promising avenue.

Exploration of New Applications as Chiral Building Blocks

Chiral building blocks are fundamental components in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.com The distinct three-dimensional structure of this compound makes it an attractive synthon for the construction of novel chiral molecules with potential biological activity.

Its morpholine (B109124) core is a common scaffold in many bioactive compounds. The carboxylic acid functional group provides a handle for further chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The gem-dimethyl group can influence the conformational properties of the molecule and its interactions with biological targets.

Researchers are exploring the use of this compound in the synthesis of:

Novel therapeutic agents: Its incorporation into drug candidates could lead to improved efficacy, selectivity, and pharmacokinetic properties.

Chiral ligands for asymmetric catalysis: The nitrogen and oxygen atoms in the morpholine ring can act as coordination sites for metal ions, making it a potential scaffold for new chiral ligands.

Probes for studying biological processes: Labeled derivatives of this compound could be used to investigate the role of specific enzymes or receptors in biological systems.

The table below summarizes potential applications of this chiral building block:

Application AreaPotential Use
Medicinal ChemistrySynthesis of novel drug candidates
Asymmetric CatalysisDevelopment of new chiral ligands
Chemical BiologyCreation of molecular probes

Integration into Advanced Materials Science Research

The unique structural characteristics of this compound also make it a candidate for integration into advanced materials. The field of materials science is increasingly looking towards chiral molecules to impart specific properties to polymers, metal-organic frameworks (MOFs), and other materials.

The chirality of this compound can be transferred to the macroscopic properties of a material, leading to applications in:

Chiral separation: Materials incorporating this compound could be used as stationary phases in chromatography for the separation of enantiomers. Chiral MOFs, for example, have shown promise in this area. nih.gov

Asymmetric catalysis: Immobilizing catalytic species onto a solid support containing this chiral moiety could lead to the development of recyclable heterogeneous catalysts for asymmetric reactions.

Chiroptical materials: The incorporation of this molecule into polymers or liquid crystals could result in materials with interesting optical properties, such as circular dichroism, which have applications in displays and sensors.

The development of chiral covalent organic frameworks (COFs) is another exciting area where this building block could be utilized. mdpi.com These porous crystalline polymers with well-defined structures could be designed to have specific functionalities based on the incorporated chiral units.

Innovations in Analytical and Characterization Methodologies

As the synthesis and application of this compound expand, the need for advanced analytical techniques for its characterization and quantification becomes increasingly important. Innovations in this area are crucial for ensuring the purity, stability, and quality of the compound and its derivatives.

Key analytical methodologies include:

Chromatographic techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are essential for determining the enantiomeric purity of the compound.

Spectroscopic methods: Nuclear magnetic resonance (NMR) spectroscopy, including the use of chiral shift reagents, is a powerful tool for structural elucidation and stereochemical assignment. Mass spectrometry (MS) is used for accurate mass determination and fragmentation analysis. mdpi.com

Chiroptical spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) provide information about the absolute configuration and conformational properties of the molecule in solution.

Future research in this area may focus on the development of more sensitive and high-throughput analytical methods for the rapid screening of new synthetic routes and for quality control in potential large-scale production. The development of in-situ analytical techniques to monitor reactions in real-time could also significantly accelerate the optimization of synthetic processes.

The following table highlights key analytical techniques for this compound:

Analytical TechniquePurpose
Chiral HPLC/GCEnantiomeric purity determination
NMR SpectroscopyStructural elucidation and stereochemical analysis
Mass SpectrometryMolecular weight and structural confirmation
Circular DichroismDetermination of absolute configuration

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-6,6-Dimethylmorpholine-3-carboxylic acid in laboratory settings?

  • Methodological Guidance : Use full-body chemical-resistant suits (e.g., Tychem®) and respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations) . Environmental controls should prevent drainage contamination. Stability data indicate the compound is chemically stable under recommended storage (room temperature, inert atmosphere), but decomposition products remain uncharacterized—monitor via TGA/DSC for lab-specific conditions .

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Guidance : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Validate using circular dichroism (CD) spectroscopy to correlate retention times with optical activity . For quantification, compare against a racemic mixture or commercially available (S)-enantiomer standards .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Guidance : A tert-butoxycarbonyl (Boc)-protected intermediate is commonly used (e.g., 4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholine-3-carboxylic acid). Deprotection with HCl in dioxane yields the free carboxylic acid. Asymmetric synthesis via enzymatic resolution (e.g., Candida antarctica lipase B) can enhance enantiomeric excess .

Advanced Research Questions

Q. How do steric and electronic effects of the 6,6-dimethyl group influence the reactivity of the morpholine ring in catalytic applications?

  • Methodological Guidance : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and steric hindrance. Experimentally, compare reaction rates with non-methylated analogs in nucleophilic acyl substitution reactions. Use NMR (¹H/¹³C) to track conformational changes in the morpholine ring .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Guidance : Systematically test solubility in aprotic (e.g., DMSO, THF) vs. protic (e.g., water, methanol) solvents under controlled humidity. Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with COSMO-RS simulations to predict solvent-solute interactions .

Q. How can the carboxylic acid moiety be functionalized for targeted drug delivery without racemization?

  • Methodological Guidance : Use carbodiimide coupling agents (e.g., EDC/NHS) in anhydrous DMF at 0–4°C to minimize epimerization. Monitor reaction progress via LC-MS and confirm stereochemistry with NOESY NMR . Post-functionalization, validate using X-ray crystallography of co-crystals with chiral auxiliaries .

Q. What in vitro assays are suitable for assessing the compound’s potential as a protease inhibitor scaffold?

  • Methodological Guidance : Screen against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Calculate IC₅₀ values via dose-response curves and confirm binding mode via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Key Research Gaps and Recommendations

  • Stability Under Stress : No data exist for thermal decomposition or photolytic degradation. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring .
  • Toxicological Profiling : Acute toxicity data are incomplete. Perform zebrafish embryo assays (FET) to assess developmental toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.